4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both triazole and benzotriazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of Benzotriazole Intermediate: Benzotriazole is synthesized from o-phenylenediamine and nitrous acid.
Alkylation: The benzotriazole intermediate is then alkylated with an appropriate alkylating agent to introduce the 1H-1,2,3-benzotriazol-1-ylmethyl group.
Cyclization: The alkylated product undergoes cyclization with thiourea to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.
Antimicrobial Activity: Exhibits antimicrobial properties against various pathogens.
Medicine
Drug Development: Investigated for potential use in drug development, particularly for its antimicrobial and enzyme inhibitory properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Corrosion Inhibition: Potential use as a corrosion inhibitor in industrial applications.
Mechanism of Action
The mechanism of action of 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or microbial cell walls. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. In antimicrobial applications, it disrupts the integrity of microbial cell walls, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-one
- 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-sulfide
Uniqueness
4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications compared to its analogs.
Properties
IUPAC Name |
4-amino-3-(benzotriazol-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7S/c10-16-8(12-13-9(16)17)5-15-7-4-2-1-3-6(7)11-14-15/h1-4H,5,10H2,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQSAQYYNLUEKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NNC(=S)N3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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